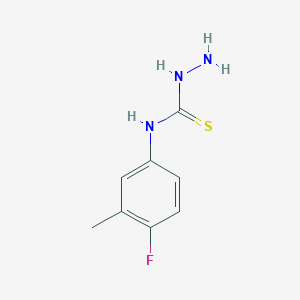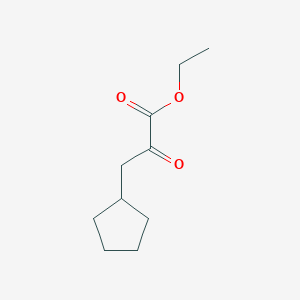
3-Cyclopentyl-2-oxopropionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-2-oxopropionic acid ethyl ester is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-oxopropionic acid ethyl ester typically involves the following steps :
Preparation of Grignard Reagent: Bromomethyl-cyclopentane (4.9 g, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (30 mL). Magnesium (800 mg, 33 mmol) and a small amount of iodine solid are added to the solution. The mixture is heated to reflux until the brown color disappears, and stirring is continued for 30 minutes. The mixture is then cooled to room temperature.
Reaction with Diethyl Oxalate: Diethyl oxalate (3.54 mL, 26 mmol) is dissolved in 150 mL of dry toluene and cooled to -78°C under a nitrogen atmosphere. The Grignard reagent prepared above is added slowly into the solution via syringe over a period of 15 minutes. The reaction mixture is stirred at -78°C for 1 hour and then quenched with aqueous ammonium chloride solution.
Extraction and Purification: The two layers are separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate. The solid is removed by filtration, and the filtrate is concentrated by rotary evaporation. The crude residue is then purified by flash chromatography on silica gel to give the desired product, this compound (3.5 g, 51%).
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-2-oxopropionic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to yield 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Hydrolysis: 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-2-oxopropionic acid ethyl ester is utilized in several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-2-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyclopentyl-2-oxoacetate
- Ethyl 2-(oxan-4-yl)-2-oxoacetate
- Ethyl 2-oxoheptanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 5-methyl-2-oxohexanoate
- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Diethyl 2-oxopentanedioate
- Ethyl 2-oxohexanoate
- Ethyl 2-cyclohexyl-2-oxoacetate
- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
- Ethyl 3-methyl-2-oxobutanoate
- Ethyl 4-cyclobutyl-2,4-dioxobutanoate
Uniqueness
3-Cyclopentyl-2-oxopropionic acid ethyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 3-cyclopentyl-2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
GDJNWQCPNZOQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


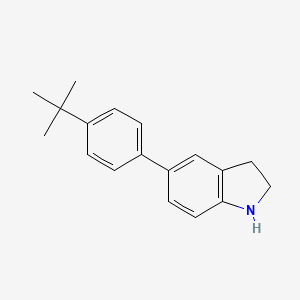



![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
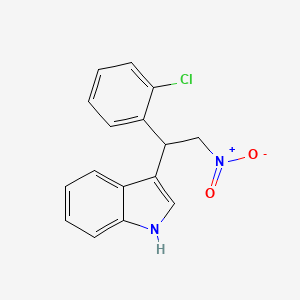

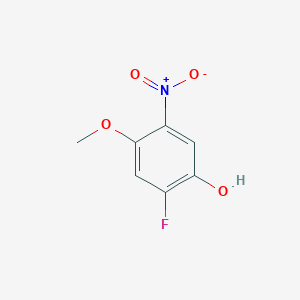
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
